An In-depth Technical Guide to N,N-Bis(M-tolyl)benzenamine (CAS: 13511-11-0)
An In-depth Technical Guide to N,N-Bis(M-tolyl)benzenamine (CAS: 13511-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(M-tolyl)benzenamine, with the CAS number 13511-11-0, is a tertiary aromatic amine that has garnered significant interest in the field of organic electronics. Its molecular structure, characterized by a central nitrogen atom bonded to a phenyl group and two meta-tolyl groups, imparts specific electronic and thermal properties that make it a valuable component in the fabrication of Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on the scientific principles underpinning its utility.
Physicochemical Properties
The fundamental physical and chemical properties of N,N-Bis(M-tolyl)benzenamine are summarized in the table below. These properties are crucial for its handling, purification, and application in device fabrication.
| Property | Value | Reference |
| CAS Number | 13511-11-0 | [1][2] |
| Molecular Formula | C₂₀H₁₉N | [1] |
| Molecular Weight | 273.37 g/mol | [1] |
| Appearance | White powder | [2] |
| Melting Point | 67.0 °C (polymorph) | [1] |
| Boiling Point | 417.5 °C at 760 mmHg | [1] |
| Density | 1.079 g/cm³ | [1] |
| Flash Point | 183.5 °C | [1] |
| Solubility | Generally soluble in organic solvents, insoluble in water. | [3] |
Synthesis of N,N-Bis(M-tolyl)benzenamine
The synthesis of triarylamines such as N,N-Bis(M-tolyl)benzenamine is typically achieved through cross-coupling reactions. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. For the synthesis of N,N-Bis(M-tolyl)benzenamine, a plausible route involves the reaction of aniline with two equivalents of m-iodotoluene or m-bromotoluene.
Reaction Scheme:
Experimental Protocol (Proposed):
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~10 mol%) and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add aniline (1 equivalent) and m-iodotoluene (2.2 equivalents) to the flask, followed by a high-boiling point solvent like N,N-dimethylformamide (DMF) or toluene.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper catalyst and inorganic salts.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N,N-Bis(M-tolyl)benzenamine.
The use of ligands such as 1,10-phenanthroline can accelerate the reaction and allow for milder conditions.[4][5][6]
Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate under milder conditions than the Ullmann condensation.
Reaction Scheme:
Experimental Protocol (Proposed):
-
In an oven-dried Schlenk flask under an inert atmosphere, combine a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%), a suitable phosphine ligand like BINAP or Xantphos (~2-4 mol%), and a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, ~2.5 equivalents).
-
Add aniline (1 equivalent) and m-bromotoluene (2.2 equivalents) to the flask.
-
Add an anhydrous solvent, typically toluene, via syringe.
-
Heat the reaction mixture to a moderate temperature (usually 80-110 °C) and stir for 4-24 hours until the starting materials are consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography.
Application in Organic Electronics
N,N-Bis(M-tolyl)benzenamine is primarily utilized as a hole transport material (HTM) in OLEDs.[1][2] In the multilayer structure of an OLED, the HTM facilitates the efficient injection of holes from the anode (typically indium tin oxide, ITO) and their transport to the emissive layer, where they recombine with electrons to generate light.[3][7]
Key Properties for an Effective HTM:
-
High Hole Mobility: Enables efficient charge transport, leading to lower operating voltages.
-
Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode and the HOMO of the emissive layer to ensure efficient hole injection.
-
High Thermal Stability: OLEDs can generate heat during operation, so the HTM must be thermally stable to prevent degradation and ensure a long device lifetime.[8][9]
-
Amorphous Morphology: A stable amorphous state is crucial to prevent crystallization, which can lead to device failure.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the phenyl ring and the two m-tolyl groups will exhibit complex splitting patterns due to spin-spin coupling. The methyl protons of the tolyl groups will appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.[10][11]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom. The aromatic carbons will resonate in the downfield region of approximately 110-150 ppm. The methyl carbons of the tolyl groups are expected to appear in the upfield region, typically around 20-25 ppm.[9][12][13]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary aromatic amine will likely be in the 1360-1250 cm⁻¹ range. Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹.[14][15]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (273.37). As an odd-electron species, it will be the peak with the highest mass. Fragmentation of aromatic amines often involves cleavage of the C-N bond. Common fragmentation patterns would likely involve the loss of a tolyl group or a phenyl group.[11][16][17] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for this compound.[18]
Safety and Handling
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Irritation: It may cause skin and eye irritation.[20]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N,N-Bis(M-tolyl)benzenamine is a key building block in the advancement of organic electronics, particularly in the development of high-performance OLEDs. Its synthesis, while achievable through established cross-coupling methodologies, requires careful optimization to ensure high purity for electronic applications. The electronic properties derived from its triarylamine structure make it an effective hole transport material, contributing to the efficiency and longevity of OLED devices. Further research into its specific performance metrics in various device architectures will continue to define its role in next-generation displays and lighting.
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